
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is a synthetic organic compound. It is known for its use as a herbicide and plant growth regulator. This compound is part of the phenoxy herbicide family, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester involves several steps:
Preparation of 2,4,5-trichlorophenol: This is achieved by chlorination of phenol.
Formation of 2-(2,4,5-trichlorophenoxy)propanoic acid: This involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions.
Esterification: The final step involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,4,5-trichlorophenol.
Continuous Reaction Systems: Use of continuous reactors for the formation of 2-(2,4,5-trichlorophenoxy)propanoic acid.
Automated Esterification: Automated systems for the esterification process to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.
Reduction: Reduction reactions can occur, especially at the chlorinated aromatic ring.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include dechlorinated aromatic compounds.
Substitution: Products include substituted phenoxypropanoic acids.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and environmental degradation.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its ability to mimic natural hormones.
Industry: Used in the development of new herbicides and plant growth regulators.
Wirkmechanismus
The compound exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This uncontrolled growth eventually leads to the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties but different chlorination pattern.
2,4,5-Trichlorophenoxyacetic acid: Similar structure but lacks the ester functional group.
Mecoprop: Another phenoxy herbicide with a different side chain.
Uniqueness
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is unique due to its specific ester functional group, which affects its solubility, stability, and biological activity. This makes it particularly effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
53535-30-1 |
|---|---|
Molekularformel |
C19H27Cl3O6 |
Molekulargewicht |
457.8 g/mol |
IUPAC-Name |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C19H27Cl3O6/c1-13(2)12-26-7-6-24-4-5-25-8-9-27-19(23)14(3)28-18-11-16(21)15(20)10-17(18)22/h10-11,13-14H,4-9,12H2,1-3H3 |
InChI-Schlüssel |
FFOFDRXKLKYAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCOCCOCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




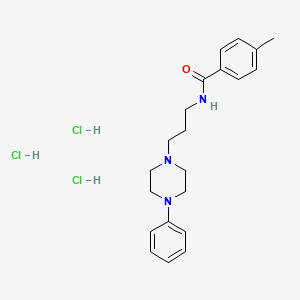

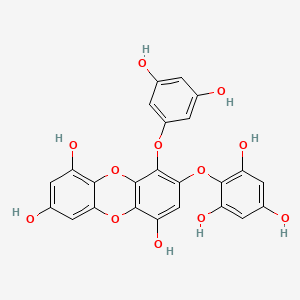
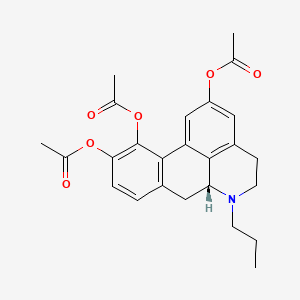
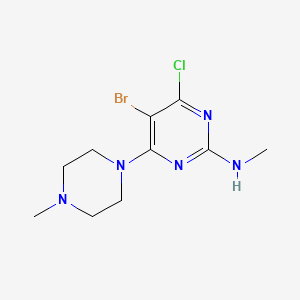


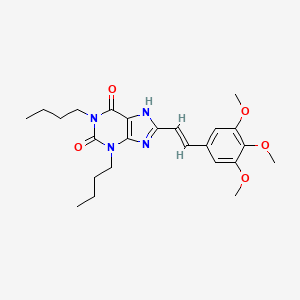
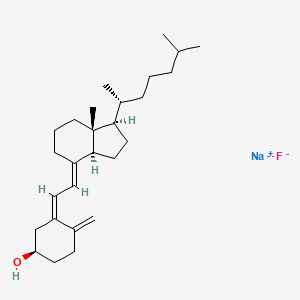
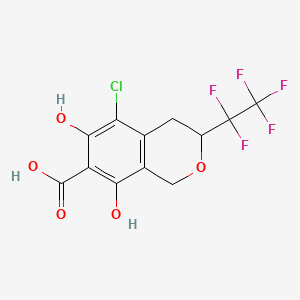
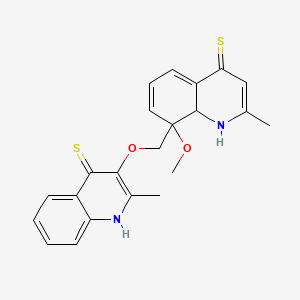
![2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-](/img/structure/B12766934.png)
